4-Benzyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Benzyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the reaction of benzyl chloride with 4-(morpholinosulfonyl)phenylhydrazine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The benzyl and morpholinosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is believed to exert its effects by inhibiting key enzymes or pathways involved in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to the disruption of cellular functions and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
4-Benzyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinosulfonyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further development in various applications .
Properties
Molecular Formula |
C19H20N4O3S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-benzyl-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O3S2/c24-28(25,22-10-12-26-13-11-22)17-8-6-16(7-9-17)18-20-21-19(27)23(18)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,27) |
InChI Key |
FADNBNBKILKUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3CC4=CC=CC=C4 |
Origin of Product |
United States |
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